3-Carboethoxy-4'-methoxybenzophenone

Descripción

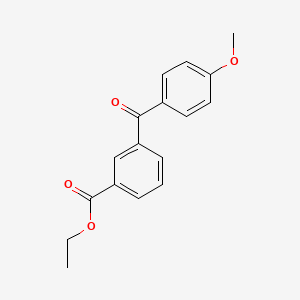

3-Carboethoxy-4'-methoxybenzophenone is a benzophenone derivative characterized by a carboethoxy (ethoxycarbonyl) group at the 3-position of one phenyl ring and a methoxy group at the 4'-position of the second phenyl ring. Its molecular formula is $ \text{C}{17}\text{H}{16}\text{O}_4 $, with a molecular weight of 296.31 g/mol. The compound is identified by CAS numbers 71616-84-7 and 276877-15-7, depending on the isomer . Structurally, the carboethoxy group introduces electron-withdrawing effects, while the methoxy group acts as an electron donor, creating a polarized electronic environment. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Propiedades

IUPAC Name |

ethyl 3-(4-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-5-13(11-14)16(18)12-7-9-15(20-2)10-8-12/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRVAIGEOBVDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641487 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276877-15-7 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-Carboethoxy-4’-methoxybenzophenone typically involves the esterification of 3-hydroxybenzophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent, such as ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Análisis De Reacciones Químicas

3-Carboethoxy-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures to ensure selective transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzophenones .

Aplicaciones Científicas De Investigación

3-Carboethoxy-4’-methoxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for conditions requiring benzophenone derivatives.

Mecanismo De Acción

The mechanism of action of 3-Carboethoxy-4’-methoxybenzophenone involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the reactivity and applications of benzophenones. Key analogs include:

| Compound Name | Substituent Positions | CAS Number | Key Features |

|---|---|---|---|

| 3-Carboethoxy-4'-methoxybenzophenone | 3 (carboethoxy), 4' (methoxy) | 71616-84-7 | Electron-withdrawing (carboethoxy) and donating (methoxy) groups; polarized structure. |

| 4-Carboethoxy-4'-methoxybenzophenone | 4 (carboethoxy), 4' (methoxy) | 67205-87-2 | Symmetric substituents; enhanced conjugation due to para positioning. |

| 4-Bromo-4'-methoxybenzophenone | 4 (bromo), 4' (methoxy) | 54118-75-1 | Bromine as a leaving group; useful in nucleophilic substitution reactions. |

| 4-Ethyl-4'-methoxybenzophenone | 4 (ethyl), 4' (methoxy) | N/A | Ethyl group (electron-donating); alters solubility and steric hindrance. |

| 4,4'-Dimethoxybenzophenone | 4,4' (methoxy) | 90-96-0 | Dual electron-donating groups; widely used as a photocatalyst. |

Key Observations :

- Electronic Effects: The carboethoxy group in this compound reduces electron density at the 3-position, making it susceptible to nucleophilic attack. In contrast, 4,4'-dimethoxybenzophenone exhibits strong electron-donating properties, enhancing its utility in photochemical reactions .

- Reactivity: Brominated analogs like 4-Bromo-4'-methoxybenzophenone are preferred in cross-coupling reactions, whereas the carboethoxy group facilitates ester hydrolysis or amidation .

- Symmetry: Para-substituted analogs (e.g., 4-Carboethoxy-4'-methoxybenzophenone) exhibit higher thermal stability due to extended conjugation .

Actividad Biológica

3-Carboethoxy-4'-methoxybenzophenone (CE-MBP), a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C16H18O4

- Molecular Weight : 286.31 g/mol

- CAS Number : 276877-15-7

The compound features a benzophenone backbone with a carboethoxy and methoxy substituent, which may influence its biological interactions.

Antioxidant Properties

Research indicates that CE-MBP exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

CE-MBP has also been studied for its antimicrobial properties. It exhibited inhibitory effects against various bacterial strains.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that CE-MBP could be a potential candidate for developing antimicrobial agents.

The biological activity of CE-MBP can be attributed to several mechanisms:

- Free Radical Scavenging : CE-MBP interacts with free radicals, neutralizing their harmful effects on cellular structures.

- Enzyme Inhibition : It inhibits key enzymes involved in oxidative stress pathways, contributing to its protective effects.

- Membrane Stabilization : The compound enhances cell membrane integrity, reducing permeability to harmful substances.

Case Studies

-

Neuroprotective Effects :

A study involving a mouse model of neurodegeneration demonstrated that CE-MBP administration resulted in significant improvements in cognitive function and reduced neuronal loss. Histological analysis revealed decreased markers of apoptosis in treated groups. -

Dermatological Applications :

Clinical trials assessing the topical application of CE-MBP showed promising results in treating skin conditions related to oxidative stress, such as psoriasis and eczema. Patients reported reduced inflammation and improved skin barrier function.

Pharmacokinetics

The pharmacokinetic profile of CE-MBP is essential for understanding its therapeutic potential:

- Absorption : Rapidly absorbed when administered orally or topically.

- Distribution : Widely distributed in tissues, with a higher concentration in the liver and skin.

- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit similar biological activity.

- Excretion : Mainly eliminated through urine as conjugated forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.